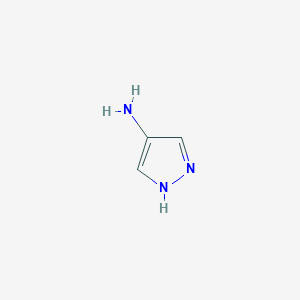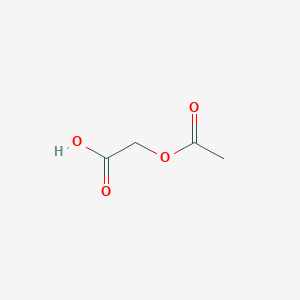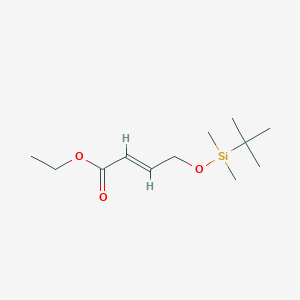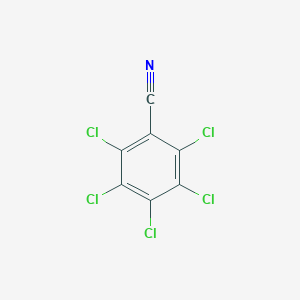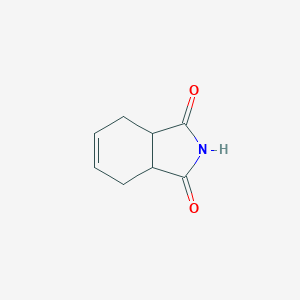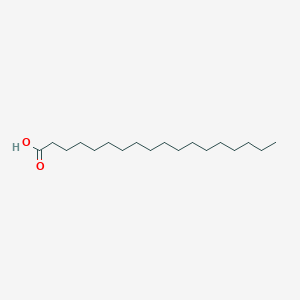![molecular formula C12H18O4S2 B043026 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid CAS No. 162515-67-5](/img/structure/B43026.png)
2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid
Overview
Description
“2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid” is also known as Montelukast Disulfide Diacid Impurity . It is an intermediate in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic agent.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of disodium disulfide salt with cyclopropane acetic acid derivatives appropriate for substitution by a mercapto group . Another method involves the conversion of [1-(bromomethyl)cyclopropyl]acetonitrile .Molecular Structure Analysis
The molecular formula of this compound is C12H18O4S2. The molecular weight is 290.4 g/mol. Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The exact reactions would depend on the specific synthesis method used .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 290.1±13.0 °C and a predicted density of 1.228±0.06 g/cm3 . It is soluble in methanol . The compound is off-white in color and has a stench .Scientific Research Applications
Solvent Effects in Deamination Reactions
The study by Banert et al. (2010) explores solvent effects in deamination reactions, specifically examining the stereochemistry of aqueous deaminations and how it varies with the structure of the substrate. This research provides insights into the mechanisms of reactions involving cyclopropane derivatives, which is relevant to the understanding of the chemical behavior of compounds like 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Banert, Bunse, Engbert, Gassen, Kurnianto, & Kirmse, 2010).
Preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Kiely's 1991 study details the preparation of a complex cyclopropane-containing compound, demonstrating techniques in synthetic chemistry that could be applicable to synthesizing related compounds like 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Kiely, 1991).
(Acylaryloxy)acetic Acid Diuretics
Woltersdorf et al. (1977) investigate (acylaryloxy)acetic acids, focusing on their properties as diuretics. Although the study's direct relevance to 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid is limited, it highlights the broader chemical family and the potential biological activities of such compounds (Woltersdorf, Desolms, Schultz, & Cragoe, 1977).
2-Nitro-cyclopropyl-1-carbonyl Compounds
Ghosh et al. (2023) discuss the synthesis of 2-nitrocyclopropanes and their conversion into cyclopropyl-amino acids. This study is relevant for understanding the chemical transformations and potential applications of cyclopropane-based compounds in pharmaceutical and synthetic chemistry (Ghosh, Lipisa, Fridman, & Szpilman, 2023).
Synthesis and Chemical Transformations of 2-cyclopropyl-2-diazoacetates
Prokopenko et al. (2007) explore the synthesis of methyl 2-cyclopropyl-2-diazoacetate and its reactions under various conditions, shedding light on the chemical behavior of cyclopropyl derivatives, which can be extrapolated to the study of 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007).
Safety And Hazards
properties
IUPAC Name |
2-[1-[[[1-(carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S2/c13-9(14)5-11(1-2-11)7-17-18-8-12(3-4-12)6-10(15)16/h1-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVZSQALKWWFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CSSCC2(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid | |
CAS RN |
162515-67-5 | |
| Record name | [1-(1-Carboxymethyl-cyclopropylmethyldisulfanylmethyl)-cyclopropyl]-essigsäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



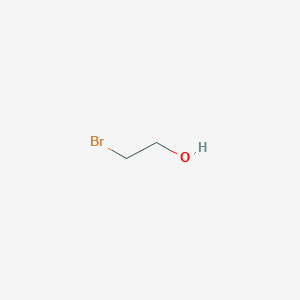
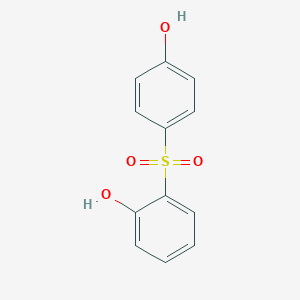

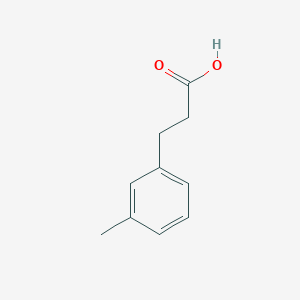


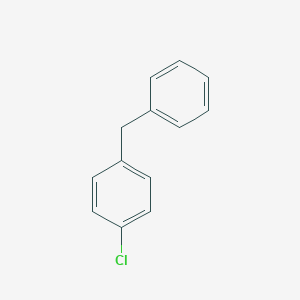
![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
